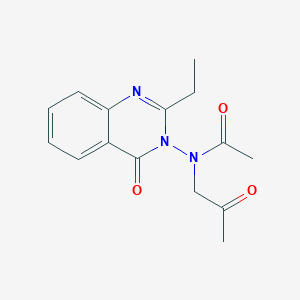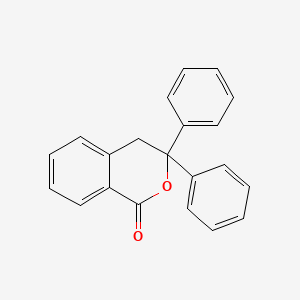
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 3 and 6, and a butanoic acid moiety attached to the naphthalene ring through a ketone group at position 4. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,6-dimethoxynaphthalene as the starting material.
Friedel-Crafts Acylation: The naphthalene derivative undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the butanoic acid moiety.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反应分析
Types of Reactions
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules. It can act as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
3,6-Dimethoxynaphthalene: Lacks the butanoic acid moiety.
4-Oxobutanoic acid: Lacks the naphthalene ring.
Naphthalene-2-carboxylic acid: Lacks the methoxy groups and ketone functionality.
Uniqueness
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is unique due to the combination of its naphthalene ring, methoxy groups, and butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
28241-31-8 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC 名称 |
4-(3,6-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O5/c1-20-12-4-3-10-8-13(14(17)5-6-16(18)19)15(21-2)9-11(10)7-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,19) |
InChI 键 |
VQCVHEYGWUEAQY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=C(C=C2C=C1)C(=O)CCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)



![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)



![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)



![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)
